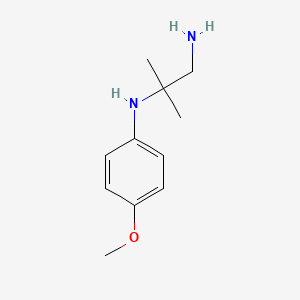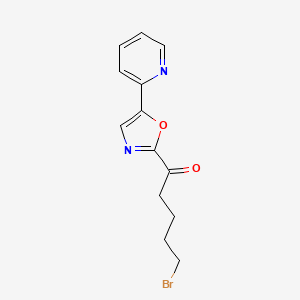
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one typically involves the reaction of 5-bromo-1-pentanone with 5-(pyridin-2-yl)oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The oxazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its heterocyclic structure.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one involves its interaction with specific molecular targets. The oxazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(pyridin-2-yl)oxazole: Similar structure but lacks the pentanone chain.
5-(Pyridin-2-yl)oxazole: Similar structure but lacks the bromine atom and pentanone chain.
1-(5-(Pyridin-2-yl)oxazol-2-yl)pentan-1-one: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one is unique due to the presence of both the bromine atom and the pentanone chain, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in scientific research .
Propiedades
Fórmula molecular |
C13H13BrN2O2 |
|---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
5-bromo-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)pentan-1-one |
InChI |
InChI=1S/C13H13BrN2O2/c14-7-3-1-6-11(17)13-16-9-12(18-13)10-5-2-4-8-15-10/h2,4-5,8-9H,1,3,6-7H2 |
Clave InChI |
GIUMSIUGRMSBQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


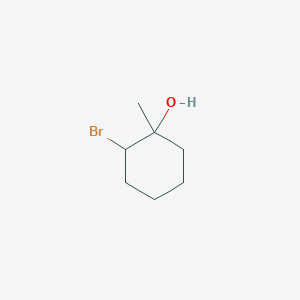

![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
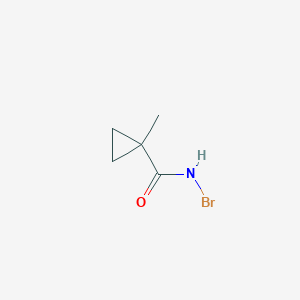

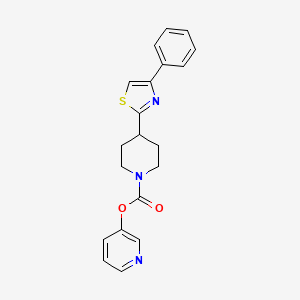
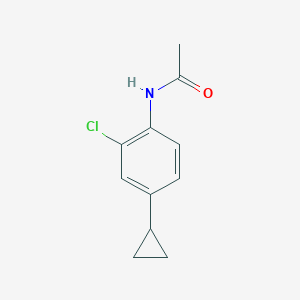
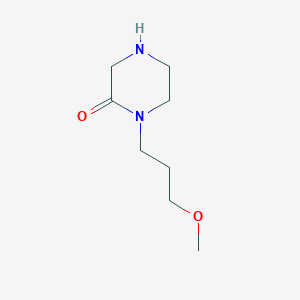
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
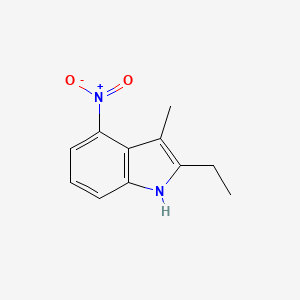
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)

